molecular formula C18H34N2S3 B2498723 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione CAS No. 4858-33-7

5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione

Cat. No. B2498723
CAS RN: 4858-33-7
M. Wt: 374.66
InChI Key: VBEUZNRQQCFRHZ-UHFFFAOYSA-N
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Description

5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione, also known as HDT, is a compound that has been widely studied in recent years due to its potential applications in scientific research. HDT is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. It has been shown to possess a range of interesting properties, including anti-inflammatory, antioxidant, and anticancer activities.

Mechanism of Action

The mechanism of action of 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione is not fully understood, but it is thought to involve the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes. 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha, which are involved in the pathogenesis of inflammatory diseases. It has also been shown to activate antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress.
Biochemical and physiological effects:
5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione has been shown to possess a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities. It has also been shown to possess antifungal and antibacterial activities. In addition, 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione has been shown to possess neuroprotective properties, which make it useful for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized. It is also relatively non-toxic, which makes it safe for use in animal studies. However, 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione also has some limitations for use in lab experiments. It is not very water-soluble, which makes it difficult to administer orally. It also has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels in the body.

Future Directions

There are several potential future directions for research on 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione. One area of research could be the development of new methods for synthesizing 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione that are more efficient and cost-effective. Another area of research could be the development of new formulations of 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione that are more water-soluble and easier to administer. Additionally, further research could be conducted to investigate the potential applications of 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione in the treatment of other diseases, such as cancer and neurodegenerative diseases.

Synthesis Methods

5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione can be synthesized using a variety of methods, including the reaction of 1,2-diaminoethane with carbon disulfide, followed by reaction with hexadecyl bromide. Another method involves the reaction of 1,2-diaminopropane with thiocarbonyl S-methyl ester, followed by reaction with hexadecyl bromide. Both methods result in the formation of 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione as a white crystalline solid.

Scientific Research Applications

5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione has been studied extensively for its potential applications in scientific research. It has been shown to possess a range of interesting properties that make it useful for a variety of applications. For example, 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione has been shown to possess anti-inflammatory properties, which make it useful for the treatment of inflammatory diseases such as arthritis. It has also been shown to possess antioxidant properties, which make it useful for the prevention of oxidative stress-related diseases such as Alzheimer's disease.

properties

IUPAC Name

5-hexadecylsulfanyl-3H-1,3,4-thiadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N2S3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-20-19-17(21)23-18/h2-16H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEUZNRQQCFRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCSC1=NNC(=S)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione

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